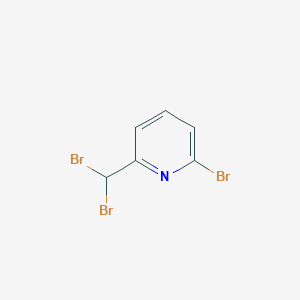
2-Bromo-6-(dibromomethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(dibromomethyl)pyridine is a chemical compound with the CAS Number: 82315-66-0 . It has a molecular weight of 329.82 and its linear formula is C6H4Br3N .
Molecular Structure Analysis
The molecular structure of 2-Bromo-6-(dibromomethyl)pyridine is represented by the linear formula C6H4Br3N . The molecular weight of this compound is 329.82 . A study on 2,6-bis(bromo-methyl)pyridine using density functional theory (DFT) has been reported, which might provide insights into the molecular structure of 2-Bromo-6-(dibromomethyl)pyridine .Physical And Chemical Properties Analysis
2-Bromo-6-(dibromomethyl)pyridine is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Structure Elucidation
Synthesis, Structure Elucidation, Hirshfeld Surface Analysis, DFT, and Molecular Docking of New 6-Bromo-imidazo[4,5-b]pyridine Derivatives A series of novel 6-bromo-imidazo[4,5-b]pyridine derivatives were synthesized, and their structures were elucidated using various spectroscopic techniques and monocrystalline X-ray crystallography. Theoretical calculations were carried out using DFT and TD-DFT methods. Molecular docking studies indicated that these compounds could potentially inhibit S. aureus tyrosyl-tRNA synthetase, suggesting their application in the development of new antimicrobial agents (Jabri et al., 2023).
Ligand Synthesis and Complex Formation
Asymmetry and Steric Hindrance in Tripodal Ligands The synthesis of the unsymmetrical tripod FBrTPA from [(6-bromo 2-pyridylmethyl) (2-pyridylmethyl)] amine BrDPA was achieved. The ligand showed κ4-N coordination in its FeCl2 complex but exhibited decoordination in solution, indicating a κ3-N coordination mode. This study highlighted the impact of ligand asymmetry and steric hindrance on the coordination geometry and stability of metal complexes (Benhamou et al., 2011).
Catalysis and Liquid Crystal Synthesis
Unprecedented Negishi Coupling at C-Br in the Presence of a Stannyl Group The study presented a novel approach to synthesizing pyridinylstannanes using Negishi coupling, which were then utilized as key intermediates in the synthesis of new liquid crystalline materials with aromatic cores comprised of pyridine and thiophene rings. This research contributes to the field of material science by developing new methods for synthesizing liquid crystal materials (Getmanenko & Twieg, 2008).
Crystal Structure and Molecular Interactions
Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine This study focused on the crystal and molecular structure of a specific compound, emphasizing the molecular geometry and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing. Understanding these interactions is crucial for the application of these compounds in various fields, including pharmaceuticals and material science (Rodi et al., 2013).
Safety and Hazards
The compound is considered hazardous and has been assigned the signal word 'Warning’ . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
It is known that bromopyridines are often used as building blocks in organic synthesis , suggesting that they may interact with a variety of biological targets.
Mode of Action
As a bromopyridine derivative, it may participate in various chemical reactions, including cross-coupling reactions . These reactions could potentially alter the function of its biological targets.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-6-(dibromomethyl)pyridine is currently unavailable . Its physicochemical properties suggest that it may have high gi absorption and could potentially permeate the blood-brain barrier .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-(dibromomethyl)pyridine may be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
2-bromo-6-(dibromomethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-5-3-1-2-4(10-5)6(8)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADDHGFITKVJIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2430802.png)
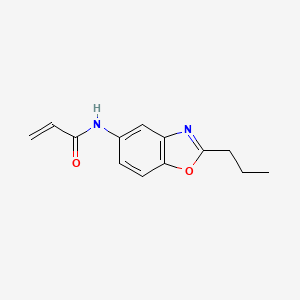
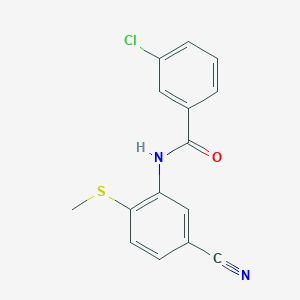

![2-(4-(methylsulfonyl)phenyl)-N-(naphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2430807.png)
![(5-Phenyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2430808.png)
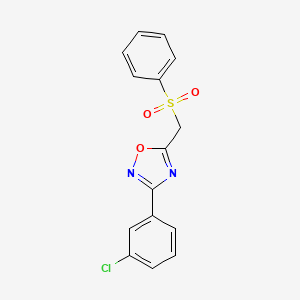

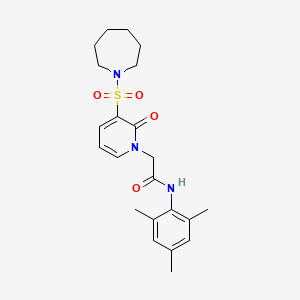
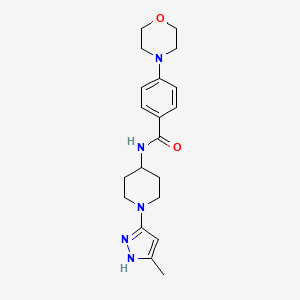
![3-(3,4-dimethoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2430820.png)
![4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2430821.png)
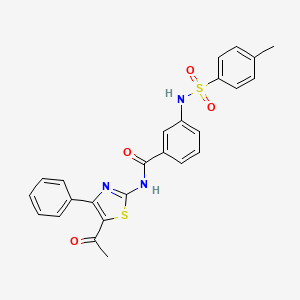
![2-{[2-(6-Fluoro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2430825.png)